molecular formula C11H15NO2 B187269 N-(3-hydroxyphenyl)pentanamide CAS No. 55791-89-4

N-(3-hydroxyphenyl)pentanamide

Cat. No. B187269
CAS RN: 55791-89-4
M. Wt: 193.24 g/mol
InChI Key: YUOQLSHROSKERF-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)pentanamide is a chemical compound with the CAS Number: 55791-89-4 . It has a molecular weight of 193.25 and a linear formula of C11 H15 N O2 . It is a solid at room temperature .


Molecular Structure Analysis

The N-(3-hydroxyphenyl)pentanamide molecule contains a total of 29 bonds. There are 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

N-(3-hydroxyphenyl)pentanamide is a solid at room temperature . It has a molecular weight of 193.25 and a linear formula of C11 H15 N O2 .

Scientific Research Applications

Methods of Application and Experimental Procedures In a study, a synthetic nitrification inhibitor (3,4-dimethylpyrazole phosphate; DMPP) and a biological nitrification inhibitor (methyl 3- (4-hydroxyphenyl) propionate; MHPP) were applied to two contrasting soils . The inhibitors were applied at different rates, and their effects on the gross nitrification rate and the abundance and community composition of ammonia-oxidizing archaea (AOA) and ammonia-oxidizing bacteria (AOB) were observed .

Results or Outcomes The study found that both DMPP and MHPP inhibited nitrification, but to different extents in different soils . DMPP inhibited 56.6% of nitrification in acidic soil and 50.3% in calcareous soil, while MHPP inhibited 18.3–55.5% of nitrification in acidic soil and 14.1–20.2% in calcareous soil . The inhibitors appeared to regulate nitrification by causing niche differentiation between AOA and AOB .

Methods of Application and Experimental Procedures The specific methods of application and experimental procedures would depend on the specific medicinal application. Typically, these compounds are synthesized in a laboratory setting and then tested for their biological activity using various in vitro and in vivo models .

Methods of Application and Experimental Procedures In a study, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The obtained products were purified, and their structures were determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

Results or Outcomes The in vitro antioxidant activity of all the compounds was evaluated . The specific results or outcomes were not provided in the search results .

Methods of Application and Experimental Procedures The molecules were optimized using DFT, and the vibrational and electronic analysis was done subsequently . The energies of frontier molecular orbitals (FMOs) were used to estimate the global chemical reactivity parameters .

Results or Outcomes The research indicated that compounds could diffuse through noncovalent interactions, including intramolecular hydrogen bonding . The PA with FP, CP, BP, and IP molecules has potential antiviral and antioxidant benefits .

Methods of Application and Experimental Procedures The specific methods of application and experimental procedures would depend on the specific biological application. Typically, these compounds are synthesized in a laboratory setting and then tested for their biological activity using various in vitro and in vivo models .

properties

IUPAC Name

N-(3-hydroxyphenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-3-7-11(14)12-9-5-4-6-10(13)8-9/h4-6,8,13H,2-3,7H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOQLSHROSKERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204363
Record name Valeranilide, 3'-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxyphenyl)pentanamide

CAS RN

55791-89-4
Record name N-(3-Hydroxyphenyl)pentanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55791-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valeranilide, 3'-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055791894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Hydroxyvaleranilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222520
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Valeranilide, 3'-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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